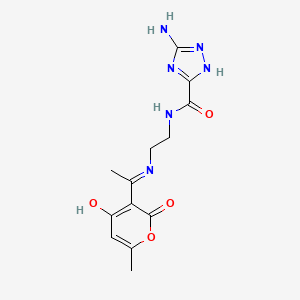

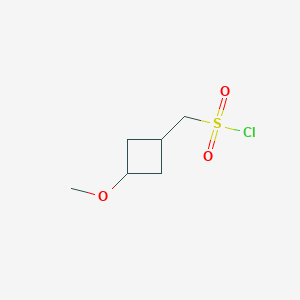

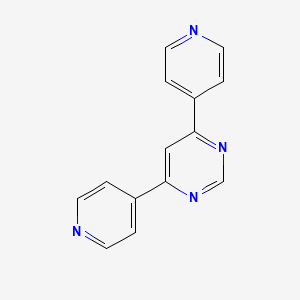

![molecular formula C24H29N3O2 B2925919 N-(3,4-二甲苯甲基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1775348-48-5](/img/structure/B2925919.png)

N-(3,4-二甲苯甲基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This review aims to provide an up-to-date record of the synthesis of quinazoline 3-oxides and their chemical transformation .Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities .Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . This review summarizes the recent advances in the synthesis and biological activities investigations of quinazoline derivatives .Physical And Chemical Properties Analysis

Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities .科学研究应用

细胞毒活性

研究表明,苯并[b][1,6]萘啶的甲酰胺衍生物具有抑制各种癌细胞系生长的潜力。这些化合物显示出有效的细胞毒性,一些化合物对小鼠 P388 白血病、刘易斯肺癌 (LLTC) 和人 Jurkat 白血病细胞系的 IC(50) 值低于 10 nM。值得注意的是,某些衍生物在特定剂量下对小鼠皮下结肠 38 肿瘤具有体内治愈作用 (Deady 等人,2003 年)。

抗惊厥活性

一项关于新型 4-喹唑啉酮衍生物的合成和抗惊厥活性的研究,包括基于抗惊厥功效的基本结构特征的设计,强调了掺入几种氨基酸以增强生物利用度和抗惊厥活性的作用。新合成的喹唑啉酮衍生物与参考药物相比表现出显着的抗惊厥作用,一些显示出优异的活性 (Noureldin 等人,2017 年)。

作用机制

安全和危害

While the specific safety and hazards of “N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” are not mentioned in the search results, it’s important to note that many conventional therapies have limitations due to multidrug resistance or severe side effects .

未来方向

Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This review aims at providing researchers with a perspective in the exploration of new sources, new synthetic routes, new derivatives and applications of fumiquinazolines establishing structure–activity relationship , thus paving the way to potential drug candidates .

属性

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-16-8-9-18(13-17(16)2)15-25-23(28)19-10-11-20-21(14-19)26(3)22-7-5-4-6-12-27(22)24(20)29/h8-11,13-14,22H,4-7,12,15H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSLNMOPICWWOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

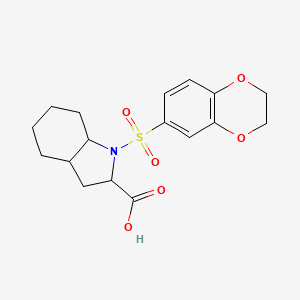

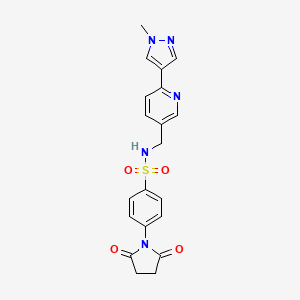

![Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2925839.png)

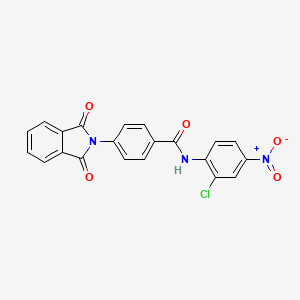

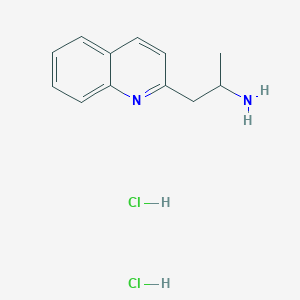

![4-[butyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2925840.png)

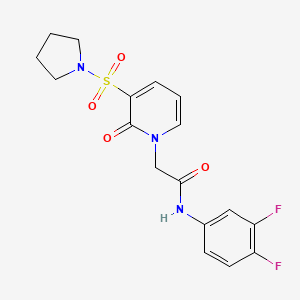

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione](/img/structure/B2925843.png)